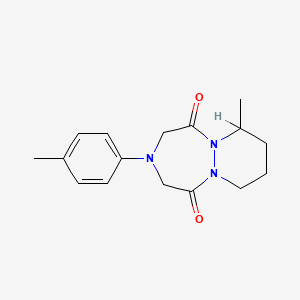
N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol is a polyhydroxylated piperidine derivative. This compound is known for its potent inhibitory effects on specific glycosidases, particularly α-L-fucosidase. It has garnered significant interest in the fields of medicinal chemistry and biochemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol can be synthesized through multiple routes. One common method involves the use of methyl α-D-glucopyranoside as a starting material. The synthesis typically includes the following steps:
Protection: The hydroxyl groups of methyl α-D-glucopyranoside are protected using isopropylidene groups.
Reduction: The protected intermediate undergoes reduction to form 2,3-O-isopropylidene-D-lyxono-1,4-lactone.
Imination: The lactone is then converted to 1,5-dideoxy-1,5-imino-3,4-O-isopropylidene-L-fucitol.
Deprotection: Finally, the isopropylidene groups are removed to yield this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol primarily undergoes substitution reactions due to the presence of its imino and hydroxyl groups. It can also participate in oxidation and reduction reactions.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides for N-alkylation reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Major Products
The major products formed from these reactions include various N-alkylated derivatives and oxidized or reduced forms of the compound .
Scientific Research Applications
N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other glycosidase inhibitors.
Biology: It serves as a tool for studying glycosidase activity and inhibition.
Medicine: The compound is investigated for its potential to treat diseases related to glycosidase dysfunction, such as lysosomal storage disorders.
Industry: It is used in the development of diagnostic tools and affinity ligands
Mechanism of Action
N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol exerts its effects by inhibiting glycosidases, particularly α-L-fucosidase. The compound binds to the active site of the enzyme, forming an ion-pair with a carboxylate group in the active site. This competitive inhibition prevents the enzyme from hydrolyzing its natural substrates .
Comparison with Similar Compounds
Similar Compounds
1,5-Dideoxy-1,5-imino-D-glucitol: Another glycosidase inhibitor with a similar structure but different specificity.
Deoxymannojirimycin: A potent inhibitor of α-D-mannosidase, structurally related to N-Acetyl-1,5-dideoxy-1,5-imino-L-fucitol.
Uniqueness
This compound is unique due to its high specificity for α-L-fucosidase and its potential therapeutic applications in treating glycosidase-related disorders. Its structure allows for selective inhibition, making it a valuable tool in both research and potential clinical applications .
Properties
CAS No. |
117894-15-2 |
|---|---|
Molecular Formula |
C8H15NO4 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-[(2S,3R,4S,5R)-3,4,5-trihydroxy-2-methylpiperidin-1-yl]ethanone |
InChI |
InChI=1S/C8H15NO4/c1-4-7(12)8(13)6(11)3-9(4)5(2)10/h4,6-8,11-13H,3H2,1-2H3/t4-,6+,7+,8-/m0/s1 |
InChI Key |
GABNCVVJUQVULK-IHBLQFBFSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](CN1C(=O)C)O)O)O |
Canonical SMILES |
CC1C(C(C(CN1C(=O)C)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















